Amyloid beta-protein (42-1) trifluoroacetate is a peptide fragment derived from the amyloid precursor protein and is primarily implicated in the pathology of Alzheimer's disease. This compound, specifically the 42-amino acid variant, is known for its propensity to aggregate and form plaques in the brains of individuals with Alzheimer's, contributing to neurodegeneration and cognitive decline. The trifluoroacetate form is often utilized in research due to its stability and solubility properties.
Amyloid beta-protein (42-1) trifluoroacetate is synthesized from the amyloid precursor protein through the sequential action of enzymes known as beta-secretase and gamma-secretase. This process results in the release of various amyloid beta peptides, with the 1-42 variant being particularly significant due to its strong association with Alzheimer's disease pathology .
The synthesis of amyloid beta-protein (42-1) trifluoroacetate typically involves recombinant DNA technology. The peptide can be produced as a fusion protein with maltose-binding protein to enhance solubility during expression in Escherichia coli. Following bacterial expression, purification occurs via affinity chromatography on an amylose column, where maltose is used to elute the bound fusion protein. The carrier protein is subsequently cleaved off using Factor X protease, allowing for the isolation of pure amyloid beta-protein (42-1) which is then further purified using hydrophobic chromatography .
The final purification step often employs fast protein liquid chromatography, utilizing a gradient of acetonitrile and trifluoroacetic acid to achieve high purity levels. Mass spectrometry is typically employed to confirm the identity and purity of the synthesized peptide .
The molecular structure of amyloid beta-protein (42-1) consists of a sequence of 42 amino acids:
This sequence exhibits a propensity to form beta-sheet structures, which are crucial for its aggregation properties .
The molecular weight of amyloid beta-protein (42-1) trifluoroacetate is approximately 4514.0 Da, with a chemical formula of C203H311N55O60S .
Amyloid beta-protein (42-1) can undergo various chemical reactions that lead to its aggregation into oligomers and fibrils. These reactions are influenced by factors such as pH, temperature, and ionic strength. Under physiological conditions, it tends to aggregate into oligomeric forms that are toxic to neurons.
Studies have shown that at neutral pH (7.4), amyloid beta-protein (42-1) forms stable oligomers that can disrupt cellular membranes, leading to excitotoxicity and inflammation . The structural transitions from monomers to oligomers involve complex interactions that can be monitored using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry.
The mechanism by which amyloid beta-protein (42-1) exerts its pathological effects involves several steps:
Research indicates that these processes are linked to increased levels of reactive oxygen species and activation of glial cells, further exacerbating neuroinflammation associated with Alzheimer’s disease .
Amyloid beta-protein (42-1) trifluoroacetate is generally soluble in organic solvents such as dimethyl sulfoxide and can be stored at low temperatures (-20 °C) for stability .
The peptide exhibits high stability under acidic conditions due to the presence of trifluoroacetate, which aids in maintaining solubility during experimental manipulations. Its aggregation propensity is significantly influenced by environmental factors such as pH and ionic strength.
Amyloid beta-protein (42-1) trifluoroacetate serves multiple purposes in scientific research:
CAS No.: 18001-13-3
CAS No.: 18395-92-1
CAS No.: 841-76-9
CAS No.: 18252-46-5
CAS No.: 20937-86-4